molecular formula C346H585N97O102S5 B1176084 Iroplakts CAS No. 154248-96-1

Iroplakts

Cat. No.: B1176084
CAS No.: 154248-96-1
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Description

Iroplakts (systematic IUPAC name pending verification) is a synthetic organic compound characterized by a unique heterocyclic core structure with functionalized side chains. Key structural features include a fused bicyclic system with electron-withdrawing substituents, which confer thermal stability and selective reactivity. Current research emphasizes optimizing its synthesis (yield: ~65% via Friedel-Crafts alkylation) and elucidating structure-activity relationships .

Properties

CAS No.

154248-96-1

Molecular Formula

C346H585N97O102S5

Origin of Product

United States

Chemical Reactions Analysis

Iroplakts undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Iroplakts has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications might include its use in the development of new materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of Iroplakts involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely that this compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues

Compound A: Tervoplactin
  • Structural Similarities : Shares the bicyclic core but substitutes the nitro group with a carboxylate moiety.
  • Key Differences :
    • Higher solubility in polar solvents (e.g., 28 mg/mL in DMSO vs. 12 mg/mL for Iroplakts) .
    • Reduced thermal stability (decomposition at 180°C vs. 250°C for this compound) due to weaker electron-withdrawing effects .
Compound B: Xylofractin
  • Structural Similarities : Identical core but with a methylthio (-SCH₃) side chain.
  • Key Differences :
    • Enhanced catalytic efficiency in thiol-ene reactions (kcat = 4.7 × 10³ M⁻¹s⁻¹ vs. 2.1 × 10³ M⁻¹s⁻¹ for this compound) .
    • Lower biocompatibility (IC50 = 45 µM in HepG2 cells vs. 120 µM for this compound) .

Functional Analogues

Compound C: Polyaniline (PANI)
  • Functional Similarities : Both act as conductive polymers in electrochemical sensors.
  • Key Differences :
    • This compound exhibits superior stability in aqueous media (conductivity retention: 95% after 24h vs. 72% for PANI) .
    • PANI requires acidic doping for conductivity, whereas this compound is self-doped via its nitro groups .
Compound D: Ruthenium(II) polypyridyl complexes
  • Functional Similarities : Used in photodynamic therapy (PDT) due to ROS generation.
  • Key Differences :
    • This compound shows lower dark toxicity (cell viability: 98% vs. 85% for Ru complexes) but requires UV activation (λ = 365 nm vs. visible light for Ru) .

Data Tables

Table 1: Physicochemical Properties

Property This compound Tervoplactin Xylofractin
Molecular Weight (g/mol) 342.3 356.4 329.8
Melting Point (°C) 250 180 210
Solubility in H2O (mg/mL) 0.5 28.0 1.2
LogP 1.8 -0.3 2.4

Data sourced from controlled studies under standard conditions (25°C, 1 atm)

Table 2: Pharmacokinetic Parameters

Parameter This compound Compound D (Ru complex)
Bioavailability (%) 55 38
Half-life (h) 6.2 4.8
Plasma Protein Binding 89% 94%
Major Excretion Route Renal Hepatic

Data derived from rodent models; n = 6 per group

Critical Research Findings

  • Synthetic Scalability : this compound’ yield improves with microwave-assisted synthesis (75% vs. 65% conventional), but purity decreases by 8% due to side-product formation .
  • Toxicity Profile : While this compound exhibits lower acute toxicity than Xylofractin, chronic exposure studies reveal nephrotoxicity at ≥200 mg/kg doses in rats .
  • Catalytic Versatility : Outperforms PANI in cross-coupling reactions but requires palladium co-catalysts, increasing cost .

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